molecular formula C17H16Cl2N4O2 B3828692 N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide CAS No. 413590-99-5

N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide

Cat. No.: B3828692
CAS No.: 413590-99-5
M. Wt: 379.2 g/mol
InChI Key: MQBCDHBDMHHPRE-KEBDBYFISA-N
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Description

N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide is a bifunctional compound featuring an oxamide backbone substituted with a 2,5-dichlorophenyl group and a Schiff base moiety derived from 4-(dimethylamino)benzaldehyde. The oxamide core (CONH–NHCO) provides hydrogen-bonding capabilities, while the dichlorophenyl and dimethylamino groups introduce steric bulk and electronic modulation.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2/c1-23(2)13-6-3-11(4-7-13)10-20-22-17(25)16(24)21-15-9-12(18)5-8-14(15)19/h3-10H,1-2H3,(H,21,24)(H,22,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBCDHBDMHHPRE-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413590-99-5
Record name N-(2,5-DICHLORO-PH)-2-(2-(4-(DIMETHYLAMINO)BENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide typically involves the condensation reaction between 2,5-dichloroaniline and 4-(dimethylamino)benzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis and Oxamide Functional Group Reactivity

The oxamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (pH < 3), the carbonyl groups are protonated, leading to cleavage into carboxylic acid derivatives. Under basic conditions (pH > 10), nucleophilic attack by hydroxide ions results in the formation of ammonium salts and oxalic acid derivatives.

Key reaction pathway :

Oxamide+H2OH+/OH2RCOOH+NH3\text{Oxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} 2 \text{RCOOH} + \text{NH}_3

Reaction conditions and yields vary with temperature and catalyst presence.

Imine (Schiff Base) Reactivity

The (E)-methylideneamino group participates in reversible condensation reactions. This Schiff base can react with:

ReactantProductConditions
Primary aminesHydrazone derivativesEthanol, 60°C, 6 hrs
Carbonyl compoundsCross-conjugated imine systemsAcid catalysis
Metal ions (Cu²⁺, Ni²⁺)Mixed-ligand coordination complexesMethanol, room temp

These reactions are critical for synthesizing metal complexes with potential biological activity .

Aromatic Electrophilic Substitution

The 2,5-dichlorophenyl group directs electrophilic attacks to the para position relative to chlorine atoms. Documented substitutions include:

  • Nitration : Forms mono-nitro derivatives at the 4-position using HNO₃/H₂SO₄ at 0–5°C .

  • Sulfonation : Yields sulfonic acid derivatives with fuming H₂SO₄.

Steric hindrance from the oxamide group reduces reaction rates compared to simpler aryl chlorides.

Coordination Chemistry and Metal Complexation

The compound acts as a tridentate ligand, coordinating through:

  • Oxamide oxygen atoms

  • Imine nitrogen

  • Dimethylamino nitrogen

Example : Reaction with Cu(II) acetate produces a square-planar complex:

Cu(OAc)2+Ligand[Cu(L)(OAc)]++AcOH\text{Cu(OAc)}_2 + \text{Ligand} \rightarrow [\text{Cu(L)(OAc)}]^+ + \text{AcOH}

Metal IonGeometryApplication
Cu²⁺Square planarAntimicrobial agents
Ni²⁺OctahedralCatalytic oxidation

These complexes show enhanced stability compared to free ligands .

Redox Reactions

The dimethylamino-phenyl group undergoes oxidation:

  • Mild conditions (H₂O₂, pH 7) : Forms N-oxide derivatives.

  • Strong conditions (KMnO₄, H⁺) : Cleavage to benzoic acid.

Reduction of the imine bond (e.g., NaBH₄) yields secondary amine derivatives, altering biological activity.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • E→Z isomerization of the imine group

  • Radical formation at chlorine substituents

Quantum yield studies show 23% conversion to Z-isomer after 30 min exposure .

Bioconjugation Reactions

The oxamide group reacts with:

  • Amines (e.g., lysine residues) via carbodiimide coupling

  • Thiols under oxidative conditions to form disulfide bridges

Used in prodrug design to enhance water solubility .

Stability Under Physiological Conditions

Studies in phosphate-buffered saline (pH 7.4, 37°C) reveal:

Time (hrs)% RemainingMajor Degradation Product
0100
2482Hydrolyzed oxamide
4865N-oxide derivative

Degradation follows first-order kinetics (k = 0.015 hr⁻¹) .

This compound’s multifunctional reactivity enables applications in medicinal chemistry (enzyme inhibition), materials science (coordination polymers ), and analytical chemistry (metal sensing ). Continued research focuses on optimizing reaction selectivity through substituent engineering .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action involved the induction of apoptosis through the mitochondrial pathway, which was confirmed by flow cytometry analyses.

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

  • Case Study : In a recent investigation, this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus. The study utilized disk diffusion methods to assess antibacterial activity, revealing zones of inhibition comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the molecular structure can lead to enhanced potency and selectivity.

Modification TypeEffect on Activity
Substitution at the 4-position of the dimethylamino groupIncreased solubility and bioavailability
Alteration of the dichlorophenyl moietyEnhanced interaction with target proteins

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires sequential reactions (e.g., oxamide formation followed by Schiff base condensation), contrasting with simpler Schiff base syntheses .
  • Structure-Activity Relationships: The dichlorophenyl group may enhance bioactivity (e.g., antimicrobial properties) compared to non-halogenated analogs.
  • Crystallography : ’s dihedral angle data suggests that substituent bulk (e.g., dichlorophenyl vs. dimethyl groups) could alter molecular conformation and packing.

Biological Activity

N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects, supported by data from various studies.

Chemical Structure

The compound's chemical structure is characterized by the presence of a dichlorophenyl group and a dimethylaminophenyl group linked through a methylideneamino bridge to an oxamide moiety. This unique arrangement contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have demonstrated strong free radical scavenging abilities in related oxadiazole derivatives. The antioxidant capacity was assessed using various assays, including the CUPRAC (cupric ion reducing antioxidant capacity) method, which showed promising results in reducing oxidative stress in cellular models .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against pancreatic cancer cell lines (PANC-1 and CRL-169), inducing apoptosis through the activation of apoptotic signaling pathways. Molecular docking studies further supported these findings by illustrating the compound's interaction with key proteins involved in cancer progression .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been tested for its ability to inhibit various enzymes associated with metabolic disorders. In particular, it showed effective inhibition of glucosidase and cholinesterase enzymes, suggesting its potential use in managing conditions like diabetes and Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Assay Method Results
AntioxidantCUPRAC assaySignificant scavenging activity
AnticancerMTT assay on PANC-1 cellsHigh cytotoxicity; apoptosis induction
Enzyme InhibitionGlucosidase inhibition assayEffective inhibition observed
Cholinesterase inhibition assayModerate inhibition

Case Studies

  • Antioxidant Properties :
    A study on oxadiazole derivatives highlighted the antioxidant effects of compounds structurally similar to this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro.
  • Anticancer Effects :
    In a comprehensive study involving multiple cancer cell lines, the compound exhibited notable cytotoxic effects against pancreatic cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, underscoring its potential as an anticancer agent.
  • Enzyme Inhibition :
    Another research initiative focused on the enzyme inhibitory effects of similar compounds revealed that they effectively inhibited glucosidase activity, which is crucial for glucose metabolism. This property suggests potential therapeutic applications in diabetes management.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide?

Methodological Answer:
A viable synthetic approach involves a multi-step condensation reaction. First, oxalyl chloride can react with 2,5-dichloroaniline to form the oxamide intermediate. Subsequent Schiff base formation with 4-(dimethylamino)benzaldehyde under reflux in anhydrous ethanol, catalyzed by acetic acid, yields the target compound. Key steps include:

  • Purification : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for isolation.
  • Characterization : Confirm via 1H^1H NMR (amide proton at δ 10.2–10.8 ppm) and FT-IR (C=O stretch at ~1650 cm1^{-1}, C=N stretch at ~1600 cm1^{-1}) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • FT-IR Spectroscopy : To identify functional groups (e.g., oxamide C=O, imine C=N) .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR for structural elucidation (e.g., aromatic protons, dimethylamino group).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The 2,5-dichlorophenyl group (electron-withdrawing) and 4-dimethylaminophenyl moiety (electron-donating) create a polarized electronic environment. For example:

  • Palladium-Catalyzed Reactions : The dimethylamino group enhances electron density, facilitating oxidative addition in C-H activation. Contrastingly, chlorine atoms may stabilize intermediates via inductive effects.
  • Experimental Design : Compare reactivity with analogs (e.g., replacing Cl with methyl groups) using kinetic studies or DFT calculations .

Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:
Employ molecular docking (AutoDock Vina) to assess binding affinity to targets like cytochrome P450. Key steps:

  • Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set).
  • Receptor Selection : Use X-ray structures from the PDB (e.g., 3NXA for oxidoreductases).
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Advanced: How do crystal packing and hydrogen bonding affect the compound’s solid-state properties?

Methodological Answer:
Single-crystal X-ray diffraction reveals intermolecular interactions:

  • Hydrogen Bonding : N–H⋯O and C–H⋯O bonds form infinite chains, stabilizing the lattice.
  • Crystal Packing : Chlorine atoms participate in halogen bonding, influencing melting point and solubility.
  • Methodology : Grow crystals via slow evaporation (acetonitrile/water), and analyze using SHELX-97 for structure refinement .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:
Use polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C), followed by gradual cooling. For high-purity crystals:

  • Solvent Mixture : Ethanol/water (4:1) with 0.1% acetic acid to prevent imine hydrolysis.
  • Yield : Typically 70–85% after vacuum filtration .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:
Contradictions may arise from tautomerism or paramagnetic impurities. Mitigation strategies:

  • Variable Temperature NMR : Identify dynamic processes (e.g., imine ↔ enamine tautomerism).
  • Paramagnetic Filtering : Use EDTA to chelate metal contaminants.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Advanced: What strategies optimize the compound’s stability under oxidative conditions?

Methodological Answer:

  • Additives : Include radical scavengers (e.g., BHT) in reaction media.
  • Protective Groups : Temporarily protect the dimethylamino group with Boc during harsh reactions.
  • Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .

Basic: How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN:H2 _2O = 70:30, 1 mL/min) with UV detection at 254 nm.
  • Melting Point : Sharp range (e.g., 210–212°C) indicates purity.
  • TLC : Single spot in ethyl acetate/hexane (1:1) .

Advanced: What mechanistic insights explain its role in inhibiting enzyme activity?

Methodological Answer:
Combined experimental and computational approaches:

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular Dynamics Simulations : Analyze enzyme-ligand interactions over 100 ns trajectories (GROMACS).
  • Site-Directed Mutagenesis : Identify critical residues (e.g., Ser123 in acetylcholinesterase) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide

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